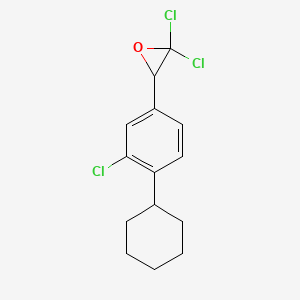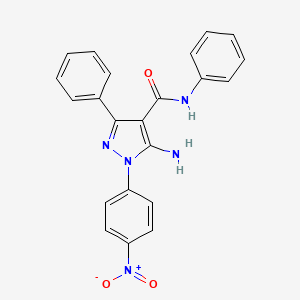
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- is a complex organic compound with the molecular formula C10H9N5O3 It is known for its unique structure, which includes a pyrazole ring substituted with amino, nitrophenyl, and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- typically involves a multicomponent reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and the yields are reported to be high, ranging from 86% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are likely to be employed. The use of recyclable catalysts and environmentally benign solvents is emphasized to ensure sustainable and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-chlorophenyl)-
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methylphenyl)-
Uniqueness
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-nitrophenyl)-N,3-diphenyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and diphenyl groups enhances its potential for diverse applications compared to its analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
61457-32-7 |
|---|---|
Formule moléculaire |
C22H17N5O3 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
5-amino-1-(4-nitrophenyl)-N,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c23-21-19(22(28)24-16-9-5-2-6-10-16)20(15-7-3-1-4-8-15)25-26(21)17-11-13-18(14-12-17)27(29)30/h1-14H,23H2,(H,24,28) |
Clé InChI |
WTPORVUUWQGZBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2C(=O)NC3=CC=CC=C3)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



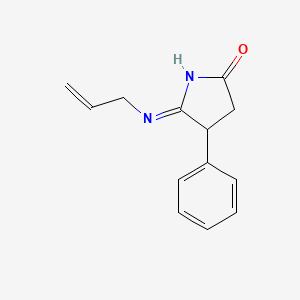
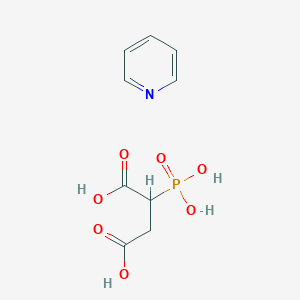

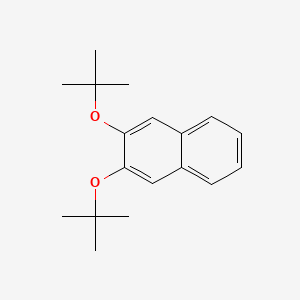
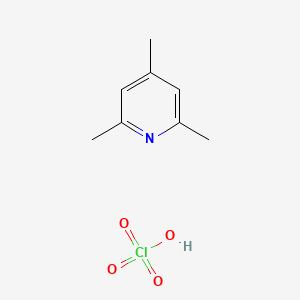

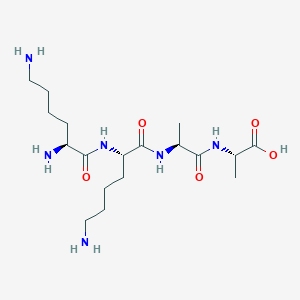
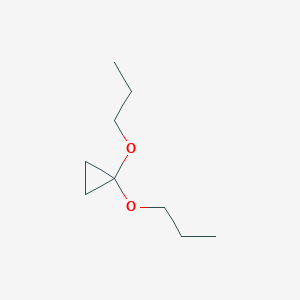

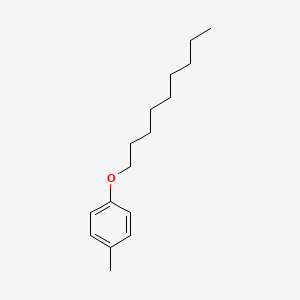
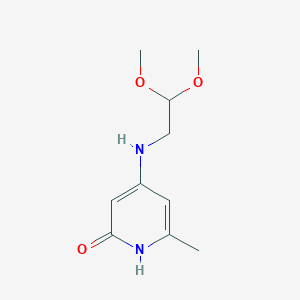
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
